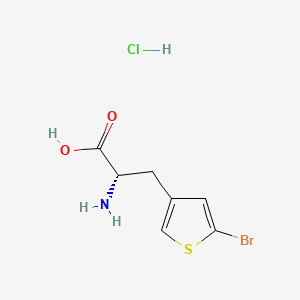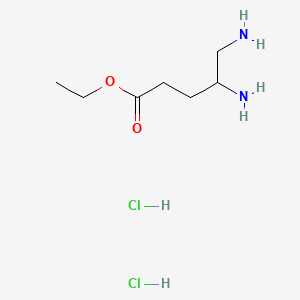
Ethyl4,5-diaminopentanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-diaminopentanoate dihydrochloride is a compound belonging to the diamine family. It is a white crystalline powder that is soluble in water and known for its ability to chelate metals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-diaminopentanoate dihydrochloride typically involves the reaction of ethyl chloroacetate with aqueous ammonia under cold conditions. The process is carried out in a round-bottomed flask fitted with a mechanical stirrer and surrounded by an ice-salt bath. The reaction mixture is stirred vigorously, and chilled aqueous ammonia is added in portions. The mixture is then allowed to stand, filtered, and washed to remove impurities .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4,5-diaminopentanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
Ethyl 4,5-diaminopentanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound’s ability to chelate metals makes it useful in studying metal ion interactions in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of other chemical compounds and materials, contributing to advancements in industrial chemistry.
Mécanisme D'action
Ethyl 4,5-diaminopentanoate dihydrochloride can be compared with other diamine compounds, such as ethylenediamine and hexamethylenediamine. While these compounds share similar chelating properties, ethyl 4,5-diaminopentanoate dihydrochloride is unique due to its specific molecular structure and solubility characteristics. This uniqueness makes it particularly suitable for certain applications where other diamines may not be as effective .
Comparaison Avec Des Composés Similaires
- Ethylenediamine
- Hexamethylenediamine
- 1,2-Diaminopropane
Propriétés
Formule moléculaire |
C7H18Cl2N2O2 |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
ethyl 4,5-diaminopentanoate;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)4-3-6(9)5-8;;/h6H,2-5,8-9H2,1H3;2*1H |
Clé InChI |
JWSDNAYRZFFYOT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CN)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



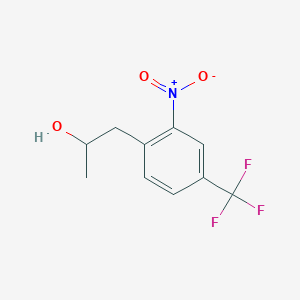

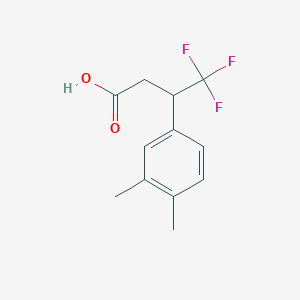
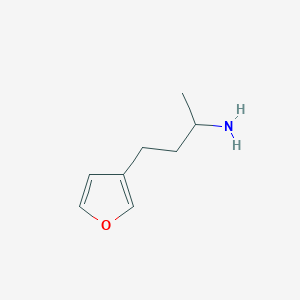
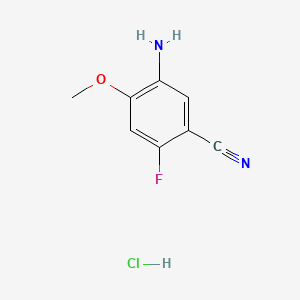
![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
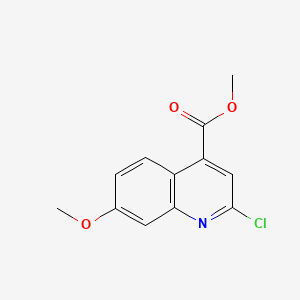
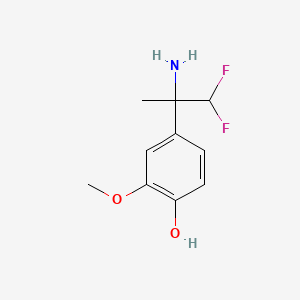

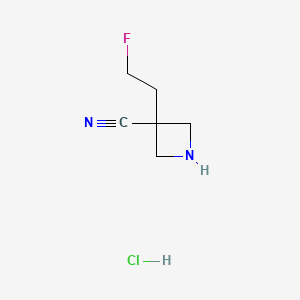

![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)
